Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-10-5-6(3-8(10)12)7(11)4-9(13)14-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJPUZMQZBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with the preparation of 5-oxopyrrolidine-3-carboxylic acid derivatives, which serve as the core scaffold. These can be obtained via cyclization reactions involving amino acids or related precursors such as itaconic acid and amines, followed by oxidation or functional group transformations to introduce the keto group at the 5-position.
Methyl esterification is typically achieved by treating the carboxylic acid intermediate with methanol in the presence of acid catalysts such as sulfuric acid, yielding the methyl ester functionality essential for the final compound.
Formation of the 3-Oxopropanoate Side Chain
- The 3-oxopropanoate moiety is introduced via acylation or condensation reactions involving keto esters or β-keto esters. This can be accomplished by reacting the pyrrolidinone intermediate with methyl acetoacetate or related compounds under controlled conditions to form the 3-oxo substituent at the 3-position.
Catalysts and Reaction Conditions
Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate esterification and condensation steps. Refluxing in methanol or other alcohol solvents is typical to drive ester formation to completion.
In some synthetic routes, hydrazine derivatives and aldehydes are used to form hydrazones or related intermediates, which can then be transformed into the target compound or analogs through further cyclizations and condensations.
Representative Synthetic Procedure (Summarized)
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 5-oxopyrrolidine-3-carboxylic acid + Methanol + H2SO4 (reflux) | Esterification | Formation of methyl 5-oxopyrrolidine-3-carboxylate |
| 2 | N-methylation using methyl iodide, base (e.g., K2CO3) | Introduction of 1-methyl group | N-methyl-5-oxopyrrolidine methyl ester |
| 3 | Reaction with methyl acetoacetate or equivalent β-keto ester | Formation of 3-oxopropanoate side chain | Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate |
| 4 | Purification by recrystallization or chromatography | Isolation of pure product | High purity compound for research use |
Analytical and Characterization Techniques
The progress and purity of the synthesis are monitored by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), and Mass Spectrometry (MS).
Fourier-Transform Infrared Spectroscopy (FT-IR) is used to confirm the presence of characteristic functional groups such as keto (C=O) and ester (C-O-C) moieties.
Melting point determination and elemental analysis further ensure compound identity and purity.
Research Findings and Optimization
Studies have shown that controlling the acidity and temperature during esterification significantly affects yield and selectivity. For example, sulfuric acid catalysis at reflux in methanol yields high conversion rates.
N-methylation must be carefully controlled to avoid over-alkylation or side reactions; mild bases and stoichiometric amounts of methylating agents are preferred.
The choice of β-keto ester and reaction solvent influences the efficiency of the side chain installation. Polar aprotic solvents and mild heating favor cleaner reactions.
Comparative Notes on Similar Compounds
Analogous compounds such as Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate are synthesized through similar routes but with different alkyl substituents introduced at the nitrogen, demonstrating the versatility of the synthetic approach.
Variations in the aromatic or aliphatic substituents on the pyrrolidinone ring affect the reaction conditions and purification steps but generally follow the same core methodology.
This comprehensive synthesis approach ensures the efficient preparation of this compound with high purity and yield, suitable for further research applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Drug Development
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate has shown potential in drug development, particularly as a scaffold for designing new therapeutics targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.
Case Study: Analgesic Properties
Research has indicated that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies. A study demonstrated that modifying the pyrrolidine ring can lead to compounds with improved efficacy compared to existing analgesics .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have suggested that it may influence dopamine and serotonin pathways, which are crucial in treating mood disorders.
Case Study: Antidepressant Activity
In a preclinical model, a derivative of this compound was evaluated for its antidepressant-like effects. The results indicated significant improvements in behavioral tests associated with depression, highlighting its potential as a novel antidepressant .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the production of complex molecules used in pharmaceuticals and agrochemicals.
Table: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Variation in Ester Groups
- This modification could enhance lipophilicity, affecting bioavailability in pharmacological contexts. Synthesized via condensation of ethyl malonyl chloride with aromatic amines, this analog highlights the role of ester choice in tuning reactivity .
- Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate (Compound 3): Retaining the methyl ester but introducing a benzoylphenylamino substituent creates a conjugated system, possibly enhancing UV absorption or binding affinity in photoprobes. This compound was synthesized using methyl malonyl chloride and 4-aminobenzophenone under mild conditions, emphasizing the versatility of β-keto esters in forming amide linkages .
Substituent Variations on the Pyrrolidinone/Piperidine Ring
- Methyl 3-[1-(2-Methoxyethyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate: The 2-methoxyethyl group on the pyrrolidinone ring increases hydrophilicity compared to the methyl substituent in the parent compound. This could improve aqueous solubility, making it more suitable for biological assays. Commercial availability (4 suppliers) suggests industrial relevance .
- Methyl 3-(1-Acetylpiperidin-4-yl)-3-oxopropanoate: Replacing pyrrolidinone with an acetylated piperidine ring alters ring strain and hydrogen-bonding capacity. The acetyl group may enhance metabolic stability, a critical factor in drug design. This compound is supplied by five vendors, indicating demand for piperidine-based analogs .
Functional Group Transformations
- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid :
Hydrolysis of the ester to a carboxylic acid eliminates the β-keto ester’s reactivity, shifting applications toward coordination chemistry (e.g., metal chelation) or prodrug strategies. The carboxylic acid form is less lipophilic, impacting membrane permeability .
Data Table: Key Structural and Commercial Attributes
Biological Activity
Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate, with the CAS number 1083282-29-4, is a compound of interest due to its potential biological activities. Its structure includes a pyrrolidine moiety, which is often associated with various pharmacological effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 227.26 g/mol. The compound features a pyrrolidine ring that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1083282-29-4 |
Pharmacological Effects
Research indicates that compounds containing pyrrolidine structures often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of pyrrolidine possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.
- Antitumor Properties : Pyrrolidine derivatives have been investigated for their potential anticancer effects. For instance, compounds similar to this compound have shown cytotoxic effects in vitro against cancer cell lines.
- Neuroprotective Effects : Some studies suggest that pyrrolidine compounds may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
-
Antitumor Activity Assessment :
- In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and MCF7), indicating potent anticancer activity.
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with lipid bilayers can lead to increased permeability and eventual cell lysis in microorganisms.
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(1-methyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via acylation reactions using methyl esters of β-keto acids and pyrrolidinone derivatives. For example, analogous methods involve coupling 3-oxopropanoate esters with cyclic amines under catalytic conditions. Evidence from similar compounds (e.g., methyl 3-(4-tert-butylphenyl)-3-oxopropanoate) shows yields ranging from 62% to 86% , depending on the catalyst (e.g., Lewis acids) and solvent systems . Optimization of reaction time and temperature is critical to avoid side reactions like over-acylation or hydrolysis. LCMS (m/z 294 [M+H]+) and HPLC retention time (0.66 minutes under SQD-FA05 conditions) are key metrics for monitoring reaction progress .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the pyrrolidinone ring and ester groups. For instance, carbonyl signals typically appear at δ ~170–175 ppm in ¹³C NMR, while methyl ester protons resonate near δ 3.6–3.8 ppm .
- HRMS (High-Resolution Mass Spectrometry): Provides exact mass confirmation (e.g., m/z 214.046 for related analogs) to distinguish between structural isomers .
- Contradiction Resolution: Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Repetition under controlled conditions (e.g., dry solvents, inert atmosphere) and cross-validation with LCMS purity checks are recommended .
Advanced: How does the stereoelectronic environment of the pyrrolidinone ring influence reactivity in further functionalization?
Answer:
The 1-methyl-5-oxopyrrolidin-3-yl moiety introduces steric hindrance and electronic effects due to its lactam structure. The N-methyl group reduces nucleophilicity at the pyrrolidinone nitrogen, directing electrophilic attacks to the β-keto ester moiety. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Michael additions or cyclizations . For example, analogous compounds undergo diastereoselective Ritter-like reactions with trifluoromethylated acetals, guided by steric and electronic factors .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
Crystallization may be hindered by the compound’s flexible β-keto ester chain and polar functional groups. Strategies include:
- Co-crystallization : Using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to enhance lattice stability.
- SHELX Software : Employing SHELXL for refinement against high-resolution data, particularly for resolving twinning or disorder in the pyrrolidinone ring .
- Low-Temperature Data Collection : Mitigates thermal motion artifacts, improving resolution (<1.0 Å) for accurate bond-length determination .
Advanced: How can conflicting yields in synthetic protocols be systematically analyzed?
Answer:
Discrepancies in yields (e.g., 62% vs. 86% for similar routes) often stem from:
- Catalyst Efficiency : Lewis acids like ZnCl₂ may outperform milder bases in acylation reactions .
- Purification Methods : Column chromatography vs. recrystallization can affect recovery rates.
- Reaction Monitoring : Real-time HPLC tracking (e.g., retention time shifts) identifies intermediates or byproducts, enabling adjustments .
Advanced: What are the applications of this compound in drug discovery, particularly in structure-activity relationship (SAR) studies?
Answer:
The β-keto ester and pyrrolidinone motifs are pharmacophores in protease inhibitors and CNS-targeting agents . Derivatives of this compound can be used to study:
- Bioisosteric Replacements : Swapping the pyrrolidinone with piperidone or morpholine rings to modulate solubility and binding affinity.
- Metabolic Stability : LCMS-based assays (e.g., microsomal incubations) assess ester hydrolysis rates, guided by retention time and fragmentation patterns .
Methodological: How are computational tools integrated into experimental workflows for this compound?
Answer:
- Docking Studies : Predict interactions with biological targets (e.g., kinases) using the β-keto ester as a hydrogen-bond acceptor.
- Molecular Dynamics (MD) : Simulate conformational stability of the pyrrolidinone ring in solvent environments.
- Crystallographic Refinement : SHELXPRO interfaces with density functional theory (DFT) to resolve electron density maps for disordered regions .
Methodological: What strategies mitigate decomposition during storage or handling?
Answer:
- Storage Conditions : Anhydrous environments (desiccants, argon atmosphere) prevent hydrolysis of the ester group.
- Stability Assays : Periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% RH) identifies degradation products like free acids or lactam-opened species .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
